

Mevociclib Technical Support Center: Solubility and Stability in Cell Culture Media

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Compound of Interest		
Compound Name:	Mevociclib	
Cat. No.:	B609009	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **Mevociclib** (SY-1365) in cell culture media. The following information is designed to help troubleshoot common issues and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Mevociclib stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **Mevociclib**.[1][2] **Mevociclib** is soluble in DMSO at concentrations up to 10 mM.[3]

Q2: How should I store **Mevociclib** powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of **Mevociclib**.

- Solid Powder: Store at -20°C for up to 3 years.[1]
- DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][4][5][6] Store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[4]

Q3: What is the maximum final concentration of DMSO that cells can tolerate in culture?







A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects.[5] It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO used to deliver **Mevociclib**.

Q4: Can I dissolve Mevociclib directly in cell culture medium or aqueous buffers like PBS?

A4: It is not recommended to dissolve **Mevociclib** directly in aqueous solutions due to its hydrophobic nature, which can lead to poor solubility and precipitation.[7] A concentrated stock solution in DMSO should be prepared first.

Q5: How stable is **Mevociclib** in cell culture medium once diluted to the final working concentration?

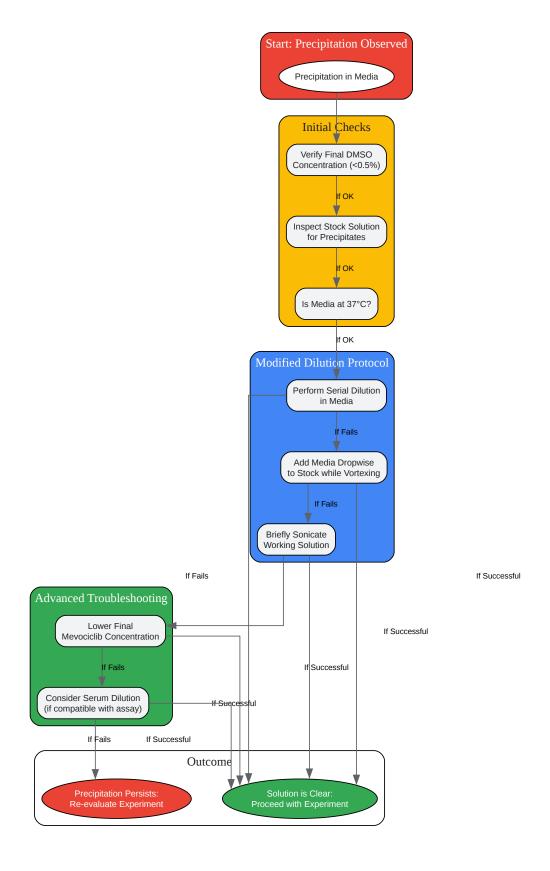
A5: The stability of small molecule inhibitors in aqueous solutions like cell culture media is often limited.[8] It is highly recommended to prepare fresh working solutions of **Mevociclib** for each experiment from a frozen DMSO stock.[4] Storing **Mevociclib** in culture medium is not advisable as components in the medium, especially serum, may interact with the compound and reduce its stability and potency.

Troubleshooting Guide

Issue: Precipitation observed after diluting Mevociclib DMSO stock into cell culture medium.

This is a common issue encountered with hydrophobic compounds. The dramatic change in solvent polarity when moving from DMSO to an aqueous medium can cause the compound to fall out of solution.





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Caption: Troubleshooting workflow for **Mevociclib** precipitation in cell culture media.



Quantitative Data Summary

While specific solubility data for **Mevociclib** in various cell culture media is not publicly available, the following table summarizes the available information for its stock solution.

Parameter	Value	Source
Chemical Name	Mevociclib (SY-1365)	[2][9]
Molecular Weight	587.13 g/mol	[2]
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	[2]
Solubility in DMSO	≥ 10 mM (≥ 5.9 mg/mL)	[3]
Storage (Solid Form)	-20°C for up to 3 years	[1]
Storage (DMSO Stock)	-20°C for 1 year / -80°C for 2 years	[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Mevociclib Stock Solution in DMSO

- Preparation: Before opening, centrifuge the vial of Mevociclib powder to ensure all the powder is at the bottom.[1]
- Calculation: Based on the molecular weight (587.13 g/mol), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of Mevociclib:
 - Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
 - \circ Volume (L) = 0.001 g / (0.010 mol/L * 587.13 g/mol) = 0.0001703 L = 170.3 μ L
- Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex thoroughly until the powder is completely dissolved. Gentle warming up to 37°C or brief sonication can be used to aid dissolution if necessary.[1]



 Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Mevociclib Working Solution in Cell Culture Medium

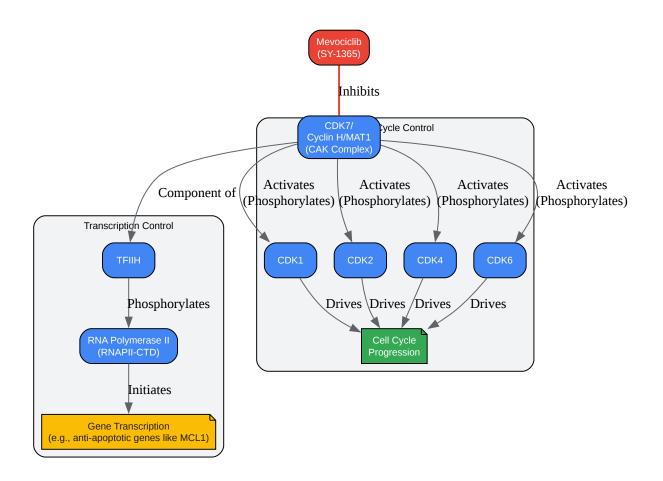
- Pre-warm Medium: Warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.
- Thaw Stock Solution: Thaw a single aliquot of the 10 mM Mevociclib DMSO stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 μM from a 10 mM stock (a 1:1000 dilution):
 - \circ Pipette 1 μ L of the 10 mM stock into 99 μ L of pre-warmed medium to make a 100 μ M intermediate solution. Vortex gently.
 - $\circ~$ Add 100 μL of this 100 μM intermediate solution to 900 μL of medium to achieve the final 10 μM concentration.
- Direct Dilution (Alternative Method): Slowly add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling the tube.[10] Do not add the medium directly to the concentrated DMSO stock.
- Final Check: Visually inspect the final working solution for any signs of precipitation. If unsure, you can take a small drop and examine it under a microscope.[1]
- Use Immediately: Use the freshly prepared working solution for your cell culture experiments without delay.

Mevociclib Mechanism of Action

Mevociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[2][4] CDK7 is a key component of the transcription machinery and also acts as a CDK-activating



kinase (CAK). By inhibiting CDK7, **Mevociclib** disrupts both the cell cycle and transcription, leading to anti-proliferative and apoptotic effects in cancer cells.



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Caption: Simplified signaling pathway showing **Mevociclib**'s inhibition of CDK7.

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